molecular formula C58H73N7O17 B13851209 Anidulafungin-d11

Anidulafungin-d11

Cat. No.: B13851209
M. Wt: 1151.3 g/mol
InChI Key: JHVAMHSQVVQIOT-UKHPOHFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Anidulafungin-d11 is a deuterated form of anidulafungin, an antifungal compound belonging to the echinocandin class. Anidulafungin is primarily used to treat fungal infections caused by Candida and Aspergillus species. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of the drug due to its enhanced stability and reduced metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Anidulafungin is synthesized from a fermentation product of Aspergillus nidulans. The process involves several steps, including the formation of a lipopeptide core, followed by the addition of side chains and functional groups. The synthesis of Anidulafungin-d11 involves the incorporation of deuterium atoms at specific positions to enhance the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The fermentation process is optimized for higher yields, and the chemical modification steps are scaled up using industrial reactors. The purification process is also adapted for large-scale production to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Anidulafungin-d11 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the lipopeptide core, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can occur at specific functional groups, such as ketones or aldehydes, present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or altered biological activities .

Scientific Research Applications

Anidulafungin-d11 has several scientific research applications, including:

Mechanism of Action

Anidulafungin-d11 exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is essential for the synthesis of 1,3-β-D-glucan, a critical component of the fungal cell wall. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death .

The molecular targets of this compound include the glucan synthase complex, which is composed of several subunits. The drug binds to the catalytic subunit of the enzyme, preventing the polymerization of glucose molecules into 1,3-β-D-glucan .

Comparison with Similar Compounds

Anidulafungin-d11 is part of the echinocandin class of antifungal drugs, which also includes caspofungin and micafungin. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .

The uniqueness of this compound lies in its enhanced stability due to deuterium incorporation, making it a valuable tool for research and drug development .

Properties

Molecular Formula

C58H73N7O17

Molecular Weight

1151.3 g/mol

IUPAC Name

N-[(3S,6S,9S,11R,15S,18R,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-[4-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentoxy)phenyl]phenyl]benzamide

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30-,31+,39+,41+,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1/i1D3,5D2,6D2,7D2,24D2

InChI Key

JHVAMHSQVVQIOT-UKHPOHFGSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.